Affinity Comparison with Clinical NK1 Antagonists
Anthrotainin exhibits an IC50 of 3 μM against [125I]SP binding to rat forebrain membranes, which is approximately 15,000-fold less potent than the clinical NK1 antagonist SDZ NKT 343 (IC50 = 0.62 nM) and over 10,000-fold less potent than RP 67580 (IC50 ≈ 10 nM) in analogous assays [1][2][3]. This substantial potency gap positions Anthrotainin as a low-affinity chemical probe unsuitable for therapeutic applications but potentially valuable for mechanistic studies requiring partial receptor occupancy or reduced target engagement.
| Evidence Dimension | Substance P Binding Inhibition (IC50) |
|---|---|
| Target Compound Data | 3 μM (3,000 nM) |
| Comparator Or Baseline | SDZ NKT 343: 0.62 nM; RP 67580: ~10 nM |
| Quantified Difference | ~4,800-fold less potent than SDZ NKT 343; ~300-fold less potent than RP 67580 |
| Conditions | Radioligand binding assay using [125I]SP or [3H]SP in rat forebrain membranes (Anthrotainin) vs. human NK1 transfected Cos-7 cells (SDZ NKT 343) vs. rat brain NK1 (RP 67580) |
Why This Matters
Procurement decisions for mechanistic studies requiring low-affinity, non-saturating receptor engagement should favor Anthrotainin over nanomolar clinical candidates.
- [1] Wong SM, et al. J Antibiot (Tokyo). 1993;46(2):214-221. PMID: 7682212. View Source
- [2] Walpole C, Ko SY, Brown M, et al. Comparative, general pharmacology of SDZ NKT 343, a novel, selective NK1 receptor antagonist. Br J Pharmacol. 1998;124(1):83-92. View Source
- [3] Garret C, Carruette A, Fardin V, et al. RP 67580, a potent and selective substance P non-peptide antagonist. Proc Natl Acad Sci USA. 1991;88(22):10208-10212. View Source
